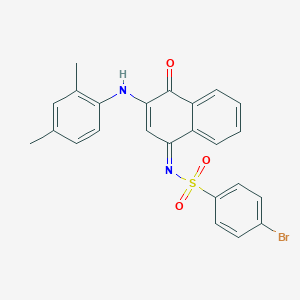
4-bromo-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as BON, is a compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of naphthalene derivatives, which have been shown to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 4-bromo-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the proteasome complex. The proteasome is a large protein complex that plays a critical role in the degradation of intracellular proteins. Inhibition of the proteasome complex by this compound leads to the accumulation of misfolded and damaged proteins, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its potent anticancer activity, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. This compound has also been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of 4-bromo-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide for lab experiments is its potent anticancer activity. This compound has been shown to exhibit activity against a variety of cancer cell lines, making it a promising candidate for further development as a cancer therapeutic. One limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the study of 4-bromo-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One area of interest is the development of this compound as a cancer therapeutic. Further studies are needed to determine the optimal dosage and delivery method for this compound in vivo. Another area of interest is the study of this compound's anti-inflammatory and neuroprotective activities, which could have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of more soluble derivatives of this compound could help to overcome some of the limitations associated with this compound.
合成法
The synthesis of 4-bromo-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can be achieved through a multi-step process involving the reaction of 4-bromo-1-naphthalenesulfonyl chloride with 3-(2,4-dimethylanilino)-4-oxo-1-naphthalenesulfonic acid in the presence of a base. This reaction results in the formation of this compound as a yellow solid with a melting point of 240-242°C.
科学的研究の応用
4-bromo-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell death by activating the caspase-dependent apoptotic pathway.
特性
分子式 |
C24H19BrN2O3S |
|---|---|
分子量 |
495.4 g/mol |
IUPAC名 |
(NZ)-4-bromo-N-[3-(2,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C24H19BrN2O3S/c1-15-7-12-21(16(2)13-15)26-23-14-22(19-5-3-4-6-20(19)24(23)28)27-31(29,30)18-10-8-17(25)9-11-18/h3-14,26H,1-2H3/b27-22- |
InChIキー |
TXONOBKPUWFOJI-QYQHSDTDSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4C2=O)C |
SMILES |
CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O)C |
正規SMILES |
CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284993.png)
![Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284996.png)
![Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285004.png)
amino]-1-naphthyl isonicotinate](/img/structure/B285007.png)
amino]-1-naphthyl 4-methylbenzoate](/img/structure/B285008.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B285009.png)
![N-[4-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenoxy)phenyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B285010.png)

![Methyl 5-{acetyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285014.png)
![Ethyl 5-{acetyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285015.png)
![4-{Benzoyl[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl benzoate](/img/structure/B285020.png)

![1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene](/img/structure/B285025.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B285029.png)
